![molecular formula C19H21F2N3O2S B2802544 N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 612525-22-1](/img/structure/B2802544.png)
N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
“N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound. It is a derivative of piperazine, which is a common structure found in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings has a difluoromethoxy group attached, and the other has a methoxy group attached .Scientific Research Applications
Cardiotonic Agents
- Synthesis and Modification for Cardiotonic Activity : Piperazine derivatives have been modified to investigate their cardiotonic activities. Studies have shown that specific structural modifications of the phenylpiperazino moiety can lead to potent positive inotropic activity, indicating potential applications in heart-related conditions (H. Nate et al., 1987).
Antimicrobial and Antiviral Activities
- New Urea and Thiourea Derivatives : Piperazine doped with febuxostat and evaluated for anti-TMV (Tobacco mosaic virus) and antimicrobial activities showed promising results, with specific derivatives exhibiting potent antimicrobial activity (R. C. Krishna Reddy et al., 2013).
- Synthesis of Hybrid Molecules for Biological Activities : The combination of norfloxacin with piperazine derivatives has been explored for enhanced antimicrobial activities, indicating a broad spectrum of potential applications in fighting infectious diseases (Meltem Menteşe et al., 2013).
Antitubercular Agents
- Inhibitors of Mycobacterium tuberculosis : Substituted piperazine-thiosemicarbazone hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis, presenting a novel approach to tackling this challenging infectious disease (A. Jallapally et al., 2014).
Receptor Imaging and Ligands
- Dopamine D3 Receptor Imaging with PET : Carbon-11 labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, highlighting the application of these compounds in neurological research (Mingzhang Gao et al., 2008).
Safety and Hazards
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c1-25-15-8-6-14(7-9-15)23-10-12-24(13-11-23)19(27)22-16-4-2-3-5-17(16)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSXXADOQLGCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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